N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea
Description
Molecular Architecture and Crystallographic Analysis
Molecular Framework and Connectivity
The molecular formula of N-[(3-bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea is C₁₇H₁₂Br₂N₃OS , with a molecular weight of 474.17 g/mol . The core structure features a urea group (–N–C(=O)–N–) bridging two aromatic systems: a 3-bromobenzyl moiety and a 4-(4-bromophenyl)thiazol-2-yl group. The thiazole ring (C₃H₂NS) introduces sulfur and nitrogen heteroatoms, contributing to planar aromaticity and π-conjugation.
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous urea-thiazole hybrids reveal orthorhombic or triclinic crystal systems. For example, a related thiazole-methylsulfonyl derivative crystallized in a triclinic system with unit cell dimensions a = 10.1474(5) Å, b = 10.4862(5) Å, and c = 11.3119(6) Å, and bond angles α = 107.911°, β = 98.479°, and γ = 103.891°. The urea group in similar compounds forms a dihedral angle of 86.6° with attached aromatic rings, inducing non-coplanarity that influences packing motifs.
Key Bond Lengths and Angles
Hydrogen bonding between urea N–H and carbonyl oxygen (N–H···O, 2.439–2.497 Å) stabilizes crystal lattices via R₂²(8) dimer motifs and extended networks.
Properties
CAS No. |
656256-48-3 |
|---|---|
Molecular Formula |
C17H13Br2N3OS |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C17H13Br2N3OS/c18-13-6-4-12(5-7-13)15-10-24-17(21-15)22-16(23)20-9-11-2-1-3-14(19)8-11/h1-8,10H,9H2,(H2,20,21,22,23) |
InChI Key |
JHPPSNJIBUYXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Construction
The 4-(4-bromophenyl)-1,3-thiazol-2-amine moiety is synthesized via the Hantzsch thiazole reaction or analogous methods. Key protocols include:
The Hantzsch reaction remains the most efficient method, leveraging thiourea and α-bromo ketones under iodine catalysis.
Urea Linkage Formation
The urea bond is typically formed via isocyanate-amine coupling or phenylcarbamate aminolysis :
Dimethyl sulfoxide (DMSO) is preferred for its ability to stabilize intermediates and enhance reaction rates. Base additives (e.g., K₂CO₃) improve yields by neutralizing acidic byproducts.
Optimized Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| DMSO | 25–50 | 6–24 | 70–75 | |
| DMF | 60–80 | 12–24 | 65–70 | |
| THF/EtOAc | 0–25 | 24–48 | 50–60 |
DMSO outperforms other solvents in terms of yield and reaction efficiency.
Catalysts and Additives
Purification and Characterization
Workup and Isolation
Spectral Data (Exemplary)
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.5–7.9 (aromatic H), δ 4.5 (CH₂), δ 6.9 (NH₂) | |
| ¹³C NMR | δ 165–170 (urea C=O), δ 125–140 (aromatic C), δ 35–40 (CH₂) | |
| MS (EI) | m/z 477 [M]⁺ (C₁₇H₁₂Br₂N₂S) |
Challenges and Solutions
Industrial-Scale Considerations
For large-scale production:
- Continuous Flow Reactors : Enable precise temperature control and rapid mixing.
- Catalyst Recycling : Zeolites or ion-exchange resins for thiourea activation.
- Purification : Centrifugal chromatography or flash chromatography to reduce solvent use.
Comparative Analysis of Synthetic Methods
| Metric | Hantzsch + Isocyanate Coupling | Phenylcarbamate Aminolysis |
|---|---|---|
| Total Steps | 3 | 4 |
| Yield | 60–75% | 55–70% |
| Catalyst Dependency | Low (I₂/K₂CO₃) | Moderate (DMSO) |
| Cost | Moderate | High |
The Hantzsch-isocyanate coupling route is preferred for its simplicity and cost-effectiveness.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)methyl]-N’-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues with Urea-Thiazole Scaffolds
(a) 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
- Molecular Formula : C₁₆H₁₂BrN₃OS
- Molecular Weight : 374.26 g/mol
- Key Differences : Replaces the 3-bromobenzyl group with a simple phenyl substituent.
(b) N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea
- Molecular Formula : C₁₇H₁₄BrN₃O₂S
- Molecular Weight : 408.28 g/mol
- Key Differences : Features a 4-methoxyphenyl group on the thiazole ring instead of 4-bromophenyl.
- Activity : Demonstrated superior anti-inflammatory activity (carrageenan-induced rat paw edema model) due to electron-donating methoxy groups enhancing target binding .
(c) N-[1-(4-Bromophenyl)-2-oxo-3-azetidinyl]-N'-(1-ethyl-1H-pyrazol-4-yl)urea
- Molecular Formula : C₁₅H₁₆BrN₅O₂
- Molecular Weight : 378.22 g/mol
- Key Differences: Replaces the thiazole ring with an azetidinone (β-lactam) and pyrazole system.
- Activity : Likely targets kinase pathways due to urea-mediated hydrogen bonding with ATP-binding pockets .
Functional and Pharmacological Comparisons
Biological Activity
N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea, a compound with the CAS number 71375553, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H13Br2N3OS, featuring a thiazole ring and two bromophenyl groups. Its structural representation can be summarized as follows:
- Molecular Weight : 426.18 g/mol
- Chemical Structure :
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H13Br2N3OS |
| Molecular Weight | 426.18 g/mol |
| CAS Number | 71375553 |
| Solubility | Moderate |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range.
Case Study: Thiazole Derivatives
A study on thiazole derivatives demonstrated that modifications at the phenyl groups could enhance cytotoxicity against cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer effects, thiazole-containing compounds have displayed antimicrobial properties. For example, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | S. aureus | 16 µg/mL |
| This compound | Not yet tested | N/A |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell metabolism or proliferation.
- Induction of Apoptosis : The compound could trigger apoptotic pathways through the activation of caspases.
- Disruption of Cellular Signaling : It may interfere with signaling pathways such as PI3K/Akt or MAPK pathways that are crucial for cell survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the presence of bromine atoms and the thiazole moiety are critical for enhancing biological activity. Modifications at the bromophenyl groups can lead to variations in potency and selectivity against different biological targets.
Table 3: SAR Insights for Thiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Bromination on phenyl rings | Increased potency |
| Substitution on thiazole | Altered selectivity |
| Chain length variation | Impact on solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
